molecular formula C22H19FN4O3 B11193162 N-(3-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

N-(3-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

Cat. No.: B11193162
M. Wt: 406.4 g/mol
InChI Key: PUKZNPMBGFTNLR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the quinoline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, oxadiazole derivatives, and fluorophenyl-substituted compounds .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide

InChI

InChI=1S/C22H19FN4O3/c1-13(2)21-25-22(30-26-21)17-11-20(29)27(18-9-4-3-8-16(17)18)12-19(28)24-15-7-5-6-14(23)10-15/h3-11,13H,12H2,1-2H3,(H,24,28)

InChI Key

PUKZNPMBGFTNLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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